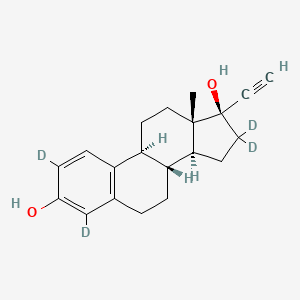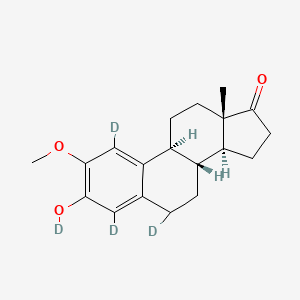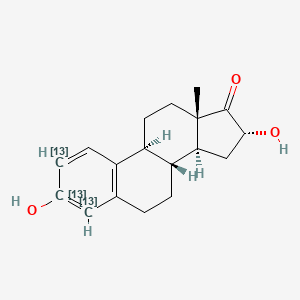
R-106583-d3 (Prasugrel Metabolite)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-106583-d3, also known as Prasugrel Metabolite, is a stable isotope-labeled compound derived from Prasugrel. Prasugrel is a thienopyridine class antiplatelet agent that inhibits platelet activation and aggregation by irreversibly binding to the P2Y12 receptor on platelets. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Prasugrel .
Mécanisme D'action
- By inhibiting ADP-mediated platelet activation, R-106583-d3 plays a crucial role in reducing thrombotic cardiovascular events .
Target of Action
Mode of Action
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
R-106583-d3 (Prasugrel Metabolite) functions as a platelet inhibitor by interacting with the P2Y12 receptor on platelets. This interaction prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting platelet activation and aggregation. The compound is metabolized in vivo to form the active metabolite, which specifically and irreversibly antagonizes the P2Y12 class of ADP receptors . The enzymes involved in this metabolic process include cytochrome P450 enzymes such as CYP3A4, CYP2B6, CYP2C9, and CYP2C19 .
Cellular Effects
R-106583-d3 (Prasugrel Metabolite) has significant effects on various cell types, particularly platelets. By inhibiting the P2Y12 receptor, it prevents ADP-mediated platelet activation and aggregation, which is crucial for reducing thrombotic cardiovascular events . Additionally, studies have shown that R-106583-d3 does not increase cell proliferation in human tumor cell lines, indicating its lack of tumorigenic potential .
Molecular Mechanism
The molecular mechanism of R-106583-d3 (Prasugrel Metabolite) involves its conversion to the active metabolite R-138727, which binds irreversibly to the P2Y12 receptor on platelets . This binding inhibits ADP-induced platelet aggregation by preventing the activation of the G-protein-coupled receptor signaling pathway . The irreversible nature of this binding ensures prolonged inhibition of platelet function, which is beneficial for patients at risk of thrombotic events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of R-106583-d3 (Prasugrel Metabolite) have been observed to be stable over time. The compound is rapidly hydrolyzed in vivo to form the inactive thiolactone R-95913, which is then converted to the active metabolite R-138727 by cytochrome P450 enzymes . The stability and degradation of R-106583-d3 have been studied extensively, and it has been found to maintain its efficacy in inhibiting platelet aggregation over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of R-106583-d3 (Prasugrel Metabolite) vary with different dosages. Higher doses result in greater inhibition of platelet aggregation, while lower doses produce a less pronounced effect . Studies have shown that the compound is well-tolerated at therapeutic doses, but higher doses may lead to increased risk of bleeding . The threshold effects and toxicities observed in these studies provide valuable insights into the safe and effective use of R-106583-d3 in clinical settings .
Metabolic Pathways
R-106583-d3 (Prasugrel Metabolite) is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The parent compound, Prasugrel, is rapidly hydrolyzed to form the inactive thiolactone R-95913, which is then metabolized to the active metabolite R-138727 . This metabolic pathway involves the enzymes CYP3A4, CYP2B6, CYP2C9, and CYP2C19, which play a crucial role in the formation of the active metabolite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of R-106583-d3 involves the incorporation of deuterium atoms into the Prasugrel moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods: Industrial production of R-106583-d3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced chromatographic techniques is common to separate and purify the labeled compound from any unlabeled impurities .
Analyse Des Réactions Chimiques
Types of Reactions: R-106583-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of R-106583-d3. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and purity .
Applications De Recherche Scientifique
R-106583-d3 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Prasugrel and its metabolites.
Biology: The compound is used in studies to understand the metabolic pathways and biological effects of Prasugrel.
Medicine: It aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Prasugrel in the human body.
Comparaison Avec Des Composés Similaires
Clopidogrel: Another thienopyridine class antiplatelet agent that also inhibits the P2Y12 receptor but has a different metabolic pathway.
Ticlopidine: An older thienopyridine antiplatelet agent with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of R-106583-d3: R-106583-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in pharmacokinetic studies. This feature makes it a valuable tool in research compared to its unlabeled counterparts .
Propriétés
Numéro CAS |
1795133-28-6 |
|---|---|
Formule moléculaire |
C19H19FNO3SD3 |
Poids moléculaire |
366.47 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
916599-27-4 (unlabelled) |
Synonymes |
2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methyl-d3-thio)-3-piperidinylidene]acetic Acid; R 106583-d3; Prasugrel Metabolite M5-d3 |
Étiquette |
Prasugrel Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






